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Compound of Interest

Compound Name: Ethyl 4-pyridylacetate

Cat. No.: B032410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for Ethyl 4-pyridylacetate. The information presented herein

is intended to support research and development activities by providing detailed spectral

characterization and the methodologies for obtaining such data.

Introduction
Ethyl 4-pyridylacetate is a pyridine derivative with applications in the synthesis of various

pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial

for its identification, purity assessment, and the characterization of its role in chemical

reactions. This document details the 1H NMR, 13C NMR, and FT-IR spectral data of Ethyl 4-
pyridylacetate.

Spectroscopic Data
The following sections present the quantitative NMR and IR data for Ethyl 4-pyridylacetate in

a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b032410?utm_src=pdf-interest
https://www.benchchem.com/product/b032410?utm_src=pdf-body
https://www.benchchem.com/product/b032410?utm_src=pdf-body
https://www.benchchem.com/product/b032410?utm_src=pdf-body
https://www.benchchem.com/product/b032410?utm_src=pdf-body
https://www.benchchem.com/product/b032410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.54 Doublet 2H
H-2, H-6 (Pyridine

ring)

7.24 Doublet 2H
H-3, H-5 (Pyridine

ring)

4.17 Quartet 2H -O-CH₂- (Ethyl group)

3.65 Singlet 2H
-CH₂- (Methylene

bridge)

1.26 Triplet 3H -CH₃ (Ethyl group)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

170.8 C=O (Ester carbonyl)

149.9 C-2, C-6 (Pyridine ring)

145.3 C-4 (Pyridine ring)

124.3 C-3, C-5 (Pyridine ring)

61.2 -O-CH₂- (Ethyl group)

40.8 -CH₂- (Methylene bridge)

14.1 -CH₃ (Ethyl group)

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Frequency (cm⁻¹) Intensity Assignment

2981 Medium C-H stretch (Aliphatic)

1734 Strong C=O stretch (Ester)

1607 Strong C=C stretch (Pyridine ring)

1416 Medium C-H bend (CH₂)

1225 Strong C-O stretch (Ester)

1028 Strong C-O stretch (Ester)

812 Strong
C-H out-of-plane bend

(Aromatic)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of Ethyl 4-pyridylacetate was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 23810 Hz

Acquisition Time: 1.39 s

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of neat Ethyl 4-pyridylacetate was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[1]

Technique: ATR-Neat.[1]

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

the sample measurement.

Visualization
Chemical Structure of Ethyl 4-pyridylacetate
The following diagram illustrates the molecular structure of Ethyl 4-pyridylacetate.

Caption: Molecular structure of Ethyl 4-pyridylacetate.

Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for obtaining the spectroscopic data presented in

this guide.

Sample Preparation

NMR Spectroscopy

FT-IR SpectroscopyEthyl 4-pyridylacetate

Dissolve in CDCl₃ with TMS

Place Neat Sample on ATR

Acquire ¹H and ¹³C Spectra NMR Data Processing & Analysis

Acquire IR Spectrum IR Data Processing & Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-pyridylacetate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032410#spectroscopic-data-of-ethyl-4-pyridylacetate-
nmr-and-ir-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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